molecular formula C17H21NO B107345 (R)-(-)-1-(4-Methoxyphenyl)-2-benzylaminopropane CAS No. 67346-60-5

(R)-(-)-1-(4-Methoxyphenyl)-2-benzylaminopropane

Cat. No.: B107345
CAS No.: 67346-60-5
M. Wt: 255.35 g/mol
InChI Key: CVGPWMGXKOKNFD-CQSZACIVSA-N
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Description

®-N-Benzyl-1-(4-methoxyphenyl)propane-2-amine is a chiral amine compound that has garnered interest due to its potential applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a chiral center at the propane-2-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Benzyl-1-(4-methoxyphenyl)propane-2-amine can be achieved through various methods, including biocatalytic approaches and chemical synthesis. One notable method involves the use of transaminases, which offer an environmentally friendly and economically attractive route. Immobilized whole-cell biocatalysts with ®-transaminase activity can be employed to achieve high enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the asymmetric synthesis to achieve high conversion rates and enantiomeric excess. The use of immobilized biocatalysts in large-scale reactors allows for efficient production while maintaining the desired enantiopurity .

Chemical Reactions Analysis

Types of Reactions

®-N-Benzyl-1-(4-methoxyphenyl)propane-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzyl or methoxyphenyl derivatives.

Scientific Research Applications

®-N-Benzyl-1-(4-methoxyphenyl)propane-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-N-Benzyl-1-(4-methoxyphenyl)propane-2-amine involves its interaction with specific molecular targets. It acts as a selective serotonin releasing agent, binding to serotonin receptors and modulating their activity. This interaction can influence various physiological processes, including mood regulation and cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its chiral nature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGPWMGXKOKNFD-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67346-60-5
Record name 4-Methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine, (αR)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMJ7KY228M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A sample of 3.02 g (11.8 mmol) of 1-(4′-methoxyphenyl)-2-benzylaminopropane (42) was reacted with 1.8 g (11.8 mmol) (S)-(+)-mandelic acid to give 530 mg (35% based on enantiomeric abundance) of the free amine after workup. 1H NMR (CDCl3) δ□ 1.10 (d, 3H, J=6.3 Hz), 2.57-2.76 (m, 2H), 2.88-2.94 (m, 1H), 3.79 (s, 3H), 3.72-3.88 (m, 2H), 6.82 (d, 2H, J=8.7 Hz), 7.07 (d, 2H, J=8.4 Hz), 7.15-7.31 (m, 5H); MS (APCI+) m/z (rel): 256 (100); [α]D=−30.4° (c=1.25 MeOH).
Quantity
3.02 g
Type
reactant
Reaction Step One
Name
(S)-(+)-mandelic acid
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Yield
35%

Synthesis routes and methods II

Procedure details

A sample of 3.36 g (13.2 mmol) of the racemate 1-(4′-methoxyphenyl)-2-benzylaminopropane (42) was reacted with 2.0 g (13.2 mmol) of (R)-(−)-mandelic acid to give 740 mg (44% based on enantiomeric abundance) of the free amine after workup. 1H NMR, (CDCl3) δ□ 1.10 (d, 3H, J=6.2 Hz), 2.55-2.76 (m, 2H), 2.88-2.95 (m, 1H), 3.73-3.88 (m, 2H), 3.79 (s, 3H), 6.80 (d, 2H, J=8.7 Hz), 7.08 (d, 2H, J=8.4 Hz), 7.15-7.30 (m, 5H); MS (APCI+) m/z (rel): 256 (100); [α]D=+30.5° (c=1.1 MeOH).
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Yield
44%

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